2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide
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Overview
Description
2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide is a complex organic compound that features a benzo[d]thiazole and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide typically involves the reaction of benzo[d]thiazole-2-thiol with 1H-indazole-6-yl acetamide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[d]thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]thiazol-2-ylthio)succinic acid
- 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol
- 2-(2-benzothiazolyl)acetic acid ethyl ester
Uniqueness
2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide is unique due to its specific combination of benzo[d]thiazole and indazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
443656-51-7 |
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Molecular Formula |
C16H12N4OS2 |
Molecular Weight |
340.42 |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1H-indazol-6-yl)acetamide |
InChI |
InChI=1S/C16H12N4OS2/c21-15(18-11-6-5-10-8-17-20-13(10)7-11)9-22-16-19-12-3-1-2-4-14(12)23-16/h1-8H,9H2,(H,17,20)(H,18,21) |
InChI Key |
CWAXNMSUGFFZRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC4=C(C=C3)C=NN4 |
solubility |
not available |
Origin of Product |
United States |
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